molecular formula C17H14BrNO3 B2545553 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide CAS No. 1351597-95-9

5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide

Cat. No. B2545553
CAS RN: 1351597-95-9
M. Wt: 360.207
InChI Key: RIDPQJMZXJPAGX-UHFFFAOYSA-N
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Description

The compound "5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide" is a furan derivative, which is a class of organic compounds characterized by a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen. The specific structure of this compound suggests potential biological activity, given the presence of a bromine atom and a naphthalene moiety, which are often seen in pharmacologically active molecules.

Synthesis Analysis

The synthesis of furan carboxamide derivatives can be achieved through various methods. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was performed by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding high product percentages . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as using a naphthalene-derived amine in place of 4-bromoaniline.

Molecular Structure Analysis

The molecular structure of furan carboxamide derivatives is crucial for their biological activity. The presence of the bromine atom allows for further functionalization through reactions like the Suzuki-Miyaura cross-coupling, as seen in the synthesis of various N-(4-bromophenyl)furan-2-carboxamide analogues . The naphthalene moiety in the compound of interest is likely to contribute to its hydrophobic character and could play a role in binding to biological targets.

Chemical Reactions Analysis

Furan derivatives can undergo a range of chemical reactions. For example, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with different nucleophiles, leading to various substitutions and transformations while retaining the furylthiadiazole fragment . This suggests that the bromine in the compound of interest could also be reactive towards nucleophiles, potentially leading to a diverse array of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and reactivity. For instance, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters resulted in biobased furan polyesters with specific molecular weights and physical properties . The compound , with its bromine and naphthalene substituents, is expected to have unique properties that could be explored for various applications.

Scientific Research Applications

Synthesis and Reactivity

The study of furan derivatives, including compounds like 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide, has shown significant progress in the field of organic synthesis and chemical reactivity. These compounds are synthesized through various chemical reactions, demonstrating the versatility of furan derivatives in chemical synthesis. For instance, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole and its derivatives through electrophilic substitution reactions such as nitration, bromination, formylation, and acylation reveals the reactivity of furan compounds towards different chemical modifications (Aleksandrov & El’chaninov, 2017). Similar methodologies have been applied to the synthesis of naphtho-fused 2-(furan-2-yl)-1,3-thiazole, emphasizing the potential of these compounds in the development of novel chemical entities (Aleksandrov, El’chaninov, & Stepanov, 2018).

Biological Activities

Furan derivatives have also been explored for their biological activities, offering promising insights into their potential therapeutic applications. The synthesis of novel 1,3,4-oxadiazole derivatives from ethyl naphtho[2,1-b]furan-2-carboxylate and their evaluation for antibacterial and antifungal activities highlight the significance of furan derivatives in medicinal chemistry (Raol & Acharya, 2015). Similarly, the development of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles and their antimicrobial and anti-inflammatory activities further demonstrate the potential of these compounds in drug discovery (Kumaraswamy et al., 2008).

Material Science Applications

Moreover, furan derivatives are being investigated for their applications in material science, particularly in the synthesis of biobased polyesters. The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters to produce biobased furan polyesters highlights the potential of furan derivatives in developing sustainable materials (Jiang et al., 2014).

properties

IUPAC Name

5-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3/c18-16-9-8-15(22-16)17(21)19-10-14(20)13-7-3-5-11-4-1-2-6-12(11)13/h1-9,14,20H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDPQJMZXJPAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=C(O3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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